molecular formula C20H16O2 B6363492 1-Biphenyl-4-yl-2-phenoxy-ethanone, 97% CAS No. 29263-70-5

1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%

Cat. No. B6363492
CAS RN: 29263-70-5
M. Wt: 288.3 g/mol
InChI Key: LHCZUWKAMIZIRI-UHFFFAOYSA-N
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Description

1-Biphenyl-4-yl-2-phenoxy-ethanone is a chemical compound with the linear formula C20H16O . It has a molecular weight of 272.35 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

1-Biphenyl-4-yl-2-phenoxy-ethanone has a range of applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes and as a catalyst for a variety of organic reactions. It has also been used as a reagent for the synthesis of a variety of organic compounds, including aryl amines, aryl halides, and aryl sulfonates. In addition, 1-Biphenyl-4-yl-2-phenoxy-ethanone has been used in the synthesis of aryl-substituted heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Biphenyl-4-yl-2-phenoxy-ethanone is not well understood. However, it is thought to act as a ligand in transition metal complexes and as a catalyst in organic reactions. It may also act as a reagent in the synthesis of aryl amines, aryl halides, and aryl sulfonates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Biphenyl-4-yl-2-phenoxy-ethanone have not been extensively studied. However, it is known to be an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It is also known to be an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs, as well as fatty acid oxidation.

Advantages and Limitations for Lab Experiments

1-Biphenyl-4-yl-2-phenoxy-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a ligand in transition metal complexes and as a catalyst for a variety of organic reactions. Additionally, it can be used as a reagent for the synthesis of aryl amines, aryl halides, and aryl sulfonates. However, it is important to note that 1-Biphenyl-4-yl-2-phenoxy-ethanone is an inhibitor of cytochrome P450 enzymes and should be used with caution in lab experiments.

Future Directions

The future directions for 1-Biphenyl-4-yl-2-phenoxy-ethanone are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of other organic compounds and its potential therapeutic applications. Finally, further research is needed to explore its potential use as a catalyst in organic reactions and its potential use as a ligand in transition metal complexes.

Synthesis Methods

1-Biphenyl-4-yl-2-phenoxy-ethanone can be synthesized in a two-step process. First, 1-biphenyl-4-yl-2-hydroxy-ethanone is synthesized from 4-bromo-1-phenyl-2-ethanone and 1-biphenyl-4-yl-2-hydroxy-ethanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium bicarbonate. The second step involves the catalytic reduction of 1-biphenyl-4-yl-2-hydroxy-ethanone to 1-biphenyl-4-yl-2-phenoxy-ethanone using a reducing agent, such as sodium borohydride or lithium aluminum hydride.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-phenoxy-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCZUWKAMIZIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29263-70-5
Record name 2-PHENOXY-4'-PHENYLACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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